Home > Products > Screening Compounds P113009 > 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline
2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline -

2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline

Catalog Number: EVT-4962860
CAS Number:
Molecular Formula: C26H22BrN3O3
Molecular Weight: 504.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This class of compounds represents a series of HIV-1 reverse transcriptase inhibitors developed by Upjohn. They are characterized by a piperazine ring linked to a 3-(alkylamino)-2-pyridinyl group and a 1H-indol-2-ylcarbonyl moiety. Further modifications, including the introduction of sphingosinyl and galactosylsphingosinyl segments at the C-5 position of the indole ring, have been explored to enhance targeting to HIV virions and infected cells. []
  • Relevance: The BHAP inhibitors share a key structural feature with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline: the presence of a piperazine ring connected to a carbonyl group. This piperazine-carbonyl motif appears to be important for interacting with biological targets, as demonstrated by its presence in various bioactive compounds, including HIV reverse transcriptase inhibitors. []

1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]-piperidine N1-oxide (Sch-350634)

  • Compound Description: Sch-350634 is a potent, orally bioavailable CCR5 antagonist developed as an HIV-1 entry inhibitor. It exhibits excellent oral bioavailability in various animal models and demonstrates potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells. []
  • Relevance: Similar to 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline, Sch-350634 features a piperazine ring linked to a carbonyl group. Additionally, both compounds include aromatic heterocycles, suggesting a potential role for these groups in binding to their respective targets. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

  • Compound Description: 873140 is a potent, noncompetitive allosteric antagonist of the CCR5 receptor. It demonstrates long-lasting blockade of the receptor and exhibits potent antiviral effects against HIV-1. Notably, 873140 effectively blocks the calcium response induced by CCL5 (RANTES) despite being an ineffective antagonist of 125I-RANTES binding, highlighting a unique divergence in its mechanism of action. []
  • Relevance: Although 873140 does not share the piperazine-carbonyl motif with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline, both compounds target the CCR5 receptor and exert anti-HIV activity. This suggests that exploring modifications targeting the CCR5 receptor could be relevant for the development of related compounds with antiviral properties. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

  • Compound Description: Sch-D is a noncompetitive allosteric antagonist of the CCR5 receptor, known for its ability to block the binding of both chemokines 125I-MIP-1α and 125I-RANTES. It also demonstrates potent antiviral activity against HIV-1. []
  • Relevance: Sch-D shares the structural feature of a piperazine ring connected to a carbonyl group with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline. Additionally, both compounds exhibit antiviral activity, suggesting the piperazine-carbonyl motif plays a crucial role in their biological activities. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

  • Compound Description: UK-427,857 functions as a noncompetitive allosteric antagonist of the CCR5 receptor and effectively blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. This compound is also known for its potent antiviral activity against HIV-1. []
  • Relevance: Although UK-427,857 lacks the piperazine-carbonyl motif present in 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline, both compounds demonstrate antiviral activity by targeting the CCR5 receptor. [] This suggests that the development of related compounds with modifications aimed at CCR5 receptor interaction could be beneficial for antiviral drug discovery.

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

  • Compound Description: TAK779 acts as a noncompetitive allosteric antagonist of the CCR5 receptor and efficiently blocks the binding of both chemokines 125I-MIP-1α and 125I-RANTES. This compound is known for its potent antiviral activity against HIV-1. []
  • Relevance: Similar to UK-427,857, TAK779 does not share the piperazine-carbonyl motif with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline, but both exhibit anti-HIV activity by targeting the CCR5 receptor. This implies that exploring modifications that target the CCR5 receptor could be a valuable strategy for developing related compounds with antiviral properties. []

1-Piperidinecarboxamide, N-[2-[[5-amino-1-[[4-(4-pyridinyl)-1-piperazinyl]carbonyl]pentyl]amino]-1-[(3,5-dibromo-4-hydroxyphenyl)methyl]-2-oxoethyl]-4-(1,4-dihydro-2-oxo-3(2H)-quinazolinyl) (BIBN4096BS)

  • Compound Description: BIBN4096BS is an antagonist of the calcitonin receptor-like receptor, a G protein-coupled receptor belonging to family B. It is used in studies exploring the role of transmembrane prolines in agonist binding and signaling. []
  • Relevance: BIBN4096BS features a piperazinyl group linked to a carbonyl moiety, a structural feature it shares with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline. This common motif suggests a potential role in binding to their respective targets and highlights the importance of piperazine-containing structures in medicinal chemistry. []

4-(5-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-2-carbonyl)-N-(substituted phenyl)piperazine-1-carboxamides/carbothioamides

  • Compound Description: This series of compounds, synthesized from febuxostat and substituted phenylisocyanates/isothiocyanates, were evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activity. Some derivatives, notably the 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea, exhibited promising antiviral activities, while others showed potent antimicrobial activity. []
  • Relevance: These compounds bear a piperazine ring directly connected to a carbonyl group, a key structural feature they share with 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline. The presence of this motif in compounds with diverse biological activities, including antiviral and antimicrobial, further highlights its potential as a pharmacophore and its relevance in medicinal chemistry. []
  • Compound Description: These compounds are organoantimony derivatives synthesized by oxidizing tris(2-methoxy-5-bromophenyl)antimony with tert-butylhydroperoxide in the presence of different compounds containing mobile hydrogen atoms (water, benzoic acid, 2,6-dihydroxybenzoic acid, and 2-chloro-4-fluorophenol). They are characterized by their distinct antimony coordination geometries, with 1 featuring a tetragonal coordination, 2 a distorted trigonal-bipyramidal coordination, and 3 and 4 exhibiting practically linear binuclear structures. []
  • Relevance: While these organoantimony compounds are not directly related to 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline in terms of structure or biological activity, they exemplify the importance of exploring different chemical classes and structural motifs for designing new bioactive molecules. Their unique coordination geometries and reactivity patterns highlight the diversity of chemical space and its potential for drug discovery. []

N-[4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl]bicyclo-[2.2.1]heptane-2,3-di-exo-carboxyimide dihydrogen citrate (tandospirone)

  • Compound Description: Tandospirone, an anxiolytic agent, has been labelled with carbon-14 at the imido carbonyl group and the pyrimidinyl ring for metabolic studies. Its synthesis involves a Diels-Alder reaction, thermal isomerization, catalytic hydrogenation, alkylation, and condensation steps. []
  • Relevance: Tandospirone features a piperazinyl group connected to a pyrimidinyl ring, a structural characteristic similar to the piperazinyl-furoyl motif in 2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline. This similarity highlights the recurring use of piperazine-linked heterocycles in medicinal chemistry, particularly in compounds targeting the central nervous system. []

Properties

Product Name

2-(3-bromophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-8-methylquinoline

IUPAC Name

[4-[2-(3-bromophenyl)-8-methylquinoline-4-carbonyl]piperazin-1-yl]-(furan-2-yl)methanone

Molecular Formula

C26H22BrN3O3

Molecular Weight

504.4 g/mol

InChI

InChI=1S/C26H22BrN3O3/c1-17-5-2-8-20-21(16-22(28-24(17)20)18-6-3-7-19(27)15-18)25(31)29-10-12-30(13-11-29)26(32)23-9-4-14-33-23/h2-9,14-16H,10-13H2,1H3

InChI Key

UIQFBSZKGJMVGL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)N4CCN(CC4)C(=O)C5=CC=CO5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.